molecular formula C10H15N3 B1468755 N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine CAS No. 1341659-86-6

N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine

Cat. No. B1468755
M. Wt: 177.25 g/mol
InChI Key: BKAIXXXTRBCARD-UHFFFAOYSA-N
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Description

“N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine” is a chemical compound with the molecular weight of 177.25 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of “N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine” can be represented as 1S/C10H15N3/c1-11-9-5-4-6-12-10(9)13-7-2-3-8-13/h4-6,11H,2-3,7-8H2,1H3 . This indicates that the molecule consists of 10 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine” are not available, pyrrolidine derivatives are known to react with certain phenols .


Physical And Chemical Properties Analysis

“N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine” is a powder that is stored at room temperature .

Scientific Research Applications

Drug Discovery and Development

“N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine” is a compound that contains a pyrrolidine ring, which is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .

Synthesis of Biologically Active Compounds

The pyrrolidine ring in “N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine” can be used to efficiently explore the pharmacophore space due to sp3-hybridization . This allows for the creation of a wide range of biologically active compounds .

Treatment of Specific Diseases

Compounds with the pyrrolidine ring, such as “N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine”, have been used in the development of drugs for specific diseases. For example, certain compounds have shown excellent potency towards RORγt, a protein involved in the regulation of immune responses .

Organic Reactions

“N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine” exhibits high perplexity and burstiness, making it suitable for diverse applications such as catalysis and organic reactions.

Pharmaceutical Applications

“N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine” may have potential pharmaceutical applications. Similar compounds, such as N-Methyl-2-Pyrrolidone, have been used in pharmaceutical applications .

Synthesis of Other Chemical Compounds

“N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine” can be used as a starting material or intermediate in the synthesis of other chemical compounds .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-methyl-2-pyrrolidin-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-11-9-5-4-6-12-10(9)13-7-2-3-8-13/h4-6,11H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAIXXXTRBCARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=CC=C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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